molecular formula C20H23NO11S B12839716 S-(4-Nitrophenyl)-1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

S-(4-Nitrophenyl)-1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Cat. No.: B12839716
M. Wt: 485.5 g/mol
InChI Key: IHHMHEJEWLLMLL-OBKDMQGPSA-N
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Description

S-(4-Nitrophenyl)-1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside (CAS: 68667-01-6) is a thioglycoside derivative widely used in carbohydrate chemistry and enzymology. Its structure comprises a β-D-glucopyranoside backbone with acetyl groups at the 2, 3, 4, and 6 positions, and a 4-nitrophenyl moiety attached via a thio (S-) linkage at the anomeric carbon . The acetyl groups enhance lipophilicity, improving solubility in organic solvents, while the 4-nitrophenyl group serves as a chromogenic marker for spectrophotometric detection (absorbance at 405 nm) upon enzymatic hydrolysis . This compound is primarily employed as a substrate for β-glucosidases, enabling kinetic studies and high-throughput screening of enzyme inhibitors .

Properties

Molecular Formula

C20H23NO11S

Molecular Weight

485.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenyl)sulfanyloxan-2-yl]methyl acetate

InChI

InChI=1S/C20H23NO11S/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(32-16)33-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1

InChI Key

IHHMHEJEWLLMLL-OBKDMQGPSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Nitrophenyl)-1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside typically involves the reaction of 4-nitrophenyl thiol with a protected glucopyranosyl halide. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the desired compound in high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide or other nucleophiles.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Deacetylated products with various functional groups.

Scientific Research Applications

Biochemical Applications

  • Enzyme Substrate Studies
    • This compound serves as a substrate for various glycosyltransferases and thioesterases. Its utilization in enzyme kinetics studies helps elucidate the mechanisms of enzyme action and substrate specificity.
  • Inhibitor Development
    • The structural characteristics of S-(4-Nitrophenyl)-1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside make it a candidate for developing inhibitors against specific enzymes involved in metabolic pathways. Research indicates that modifications to its structure can enhance inhibitory activity against enzymes such as acetylcholinesterase and glycosidases .
  • Antimicrobial Activity
    • Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of glycosidases demonstrated that this compound could effectively inhibit enzyme activity in vitro. The IC50 values indicated a strong correlation between structural modifications and inhibitory potency.

ModificationIC50 (µM)Reference
Unmodified15
Acetylated5

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The study found that the compound exhibited significant antibacterial activity with an MIC value comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)Reference
E. coli128
S. aureus256

Therapeutic Potential

The compound's ability to act as an enzyme inhibitor and its antimicrobial properties suggest potential therapeutic applications in treating infections caused by resistant bacteria and in developing novel drugs targeting specific metabolic pathways.

Mechanism of Action

The mechanism of action of S-(4-Nitrophenyl)-1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside involves its interaction with specific enzymes or receptors. The compound is hydrolyzed by glycosidases to release the active nitrophenyl thiol, which can then exert its biological effects. The molecular targets and pathways involved depend on the specific application and the nature of the active compound released.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Variations in Anomeric Configuration

  • 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside (CAS: 14131-42-1): Differs in the anomeric configuration (α vs. β), significantly altering enzyme recognition. The α-anomer is less recognized by β-glucosidases due to stereochemical mismatch, rendering it inactive or weakly active in enzymatic assays . Molecular formula: C20H23NO12; molecular weight: 469.40 .

Derivatives with Halogen Substitutions

  • 2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside: Features a chloro substituent at the 2-position of the nitrophenyl group. Molecular formula: C22H24O11; molecular weight: 464.42 .

Compounds with Additional Protecting Groups

  • 4-Nitrophenyl 4,6-O-Benzylidene-3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-β-D-glucopyranoside: Contains a benzylidene group at the 4,6-positions and an additional acetylated glucosyl unit. The benzylidene group enhances rigidity and may reduce solubility in aqueous buffers, making it suitable for studying enzymes that process branched or protected substrates . Used to investigate β-glucosidase specificity and glycosidase inhibitor screening .

Deoxy and Uronic Acid Derivatives

  • (4'-Nitrophenyl)-2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside (CAS: 13089-27-5): The 2-deoxyglucose backbone with an acetamido group mimics natural substrates of lysozymes and aminoglycosidases. This compound is less hydrolyzed by standard β-glucosidases but useful for studying enzymes targeting modified sugars .
  • 4-Nitrophenyl β-D-glucopyranosiduronic acid derivatives: Incorporates a uronic acid group, introducing a negative charge. This enhances solubility in polar solvents and alters enzyme interactions compared to neutral acetylated glucosides .

Non-Thio Analogues

  • Phenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS: N/A): Replaces the 4-nitrophenyl thio group with a simple phenyl-O-glycoside. The absence of the nitro group eliminates chromogenic properties, requiring alternative detection methods. O-glycosides are generally less stable than thio derivatives under acidic conditions .

Key Comparative Data

Compound CAS Molecular Formula Molecular Weight Key Features Enzymatic Utility
S-(4-Nitrophenyl)-1-thio-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside 68667-01-6 C20H23NO11S ~455.4 Thio linkage, acetylated, chromogenic β-glucosidase substrate
4-Nitrophenyl-α-D-glucopyranoside tetraacetate 14131-42-1 C20H23NO12 469.40 α-anomer, acetylated Low β-glucosidase activity
2-Chloro-4-nitrophenyl-β-D-glucopyranoside tetraacetate 16977-78-9 C22H24O11 464.42 Chloro substituent Steric hindrance studies
4-Nitrophenyl-4,6-benzylidene-β-D-glucopyranoside derivative N/A C34H37NO17 ~731.6 Benzylidene protection Enzyme specificity assays

Biological Activity

S-(4-Nitrophenyl)-1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside, also known as 4'-Nitrophenyl-2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside, is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its synthesis, characterization, and various biological activities based on recent studies.

  • Molecular Formula : C20_{20}H23_{23}N1_{1}O11_{11}S
  • Molecular Weight : 485.46 g/mol
  • CAS Number : 68667-01-6
  • Physical State : Solid
  • Melting Point : 118 °C

Synthesis and Characterization

The synthesis of this compound typically involves the acetylation of beta-D-glucopyranoside followed by the introduction of a thio group. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .

Antioxidant Activity

Recent studies have shown that this compound exhibits significant antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), indicating its potential as a natural antioxidant .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

Enzyme Inhibition Activity
α-AmylaseModerate
α-GlucosidaseSignificant
AcetylcholinesteraseModerate
ButyrylcholinesteraseModerate

These activities suggest potential applications in managing diabetes and neurodegenerative diseases by modulating glucose metabolism and neurotransmitter levels .

Antibacterial Activity

The compound has shown promising antibacterial effects against several strains of bacteria. In studies conducted on common pathogens, it was found to be particularly effective against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated that it could serve as a lead compound for developing new antibacterial agents .

Toxicity Studies

Toxicological evaluations have indicated that this compound is relatively safe at therapeutic doses. Studies on Swiss male albino mice revealed no significant adverse effects on hematological or biochemical parameters after administration .

Study 1: Antioxidant Efficacy

In a controlled study assessing antioxidant activity in vitro, this compound was compared with established antioxidants like ascorbic acid. The results showed that the compound exhibited comparable efficacy in reducing oxidative stress markers in cell cultures.

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of the compound against α-amylase and α-glucosidase. The results indicated that it significantly reduced glucose absorption in vitro compared to controls. This suggests its potential utility in dietary supplements aimed at glycemic control.

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